Lutetium citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
63917-04-4 |
|---|---|
Molecular Formula |
C6H5LuO7 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+) |
InChI |
InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
CYRSNTRURSQFMW-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3] |
Origin of Product |
United States |
Synthetic Methodologies for Lutetium Citrate
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a prominent method for producing crystalline lutetium citrate (B86180). This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel known as an autoclave.
A common hydrothermal pathway to lutetium citrate involves a two-step process that begins with the formation of a lutetium hydroxide (B78521) precursor. journalssystem.com Initially, an aqueous solution of a lutetium salt, such as lutetium chloride (LuCl₃), is treated with a base like sodium hydroxide (NaOH) to precipitate amorphous lutetium hydroxide (Lu(OH)₃). journalssystem.com The resulting precipitate is thoroughly washed to remove residual ions. journalssystem.com
In the second step, the freshly precipitated lutetium hydroxide is dispersed in a solution of citric acid (C₆H₈O₇). journalssystem.com This suspension is then sealed in a Teflon-lined autoclave and subjected to hydrothermal treatment at temperatures typically above 100°C for a duration that can range from several hours to days. journalssystem.com During this process, the hydroxide precursor is chemically transformed into crystalline this compound. journalssystem.com The final product is then isolated, washed, and dried.
The outcomes of the hydrothermal synthesis of this compound are highly dependent on several key reaction parameters, including temperature, reaction time, and reactant concentrations. journalssystem.com These variables significantly influence the composition, crystallinity, and particle size of the final product. journalssystem.com
Research has demonstrated that temperature plays a critical role in the formation of the desired compound. For instance, studies have shown that synthesizing the compound at temperatures of 120°C, 130°C, and 140°C yields this compound dihydrate with elemental compositions of carbon and hydrogen that closely align with theoretically calculated values. journalssystem.com The duration of the hydrothermal treatment also affects the completeness of the reaction and the growth of the crystals. A reaction time of three days under hydrothermal conditions has been reported as effective for the synthesis. journalssystem.com Control over these parameters allows for the production of this compound with specific characteristics, such as defined crystallite sizes, which have been measured in the nanometer range (e.g., 68.1 ± 4.2 nm). journalssystem.com
Table 1: Influence of Temperature on Hydrothermally Synthesized this compound
Sol-Gel Derived Synthesis Pathways
The sol-gel method offers an alternative route for synthesizing lutetium compounds, often referred to as the citrate-nitrate or Pechini method. researchgate.netcuny.edu While detailed reports specifically for pure this compound are less common, the methodology is widely applied to related lutetium-containing materials like lutetium aluminum garnet (LuAG). researchgate.net This pathway involves the formation of a colloidal suspension (sol) that undergoes gelation to form a semi-rigid network (gel).
In a typical process, a lutetium precursor, such as lutetium nitrate (B79036) (Lu(NO₃)₃) or lutetium oxide (Lu₂O₃) dissolved in nitric acid, is mixed with citric acid in an aqueous solution. researchgate.net The citric acid acts as a chelating agent, forming stable complexes with the lutetium ions. cuny.edu This chelation helps to maintain a homogeneous distribution of the metal cations within the solution. cuny.edu The solution is then heated to evaporate the solvent, leading to a significant increase in viscosity and the formation of a viscous gel. cuny.edu Subsequent thermal treatment (calcination) of this gel at elevated temperatures removes the organic components and yields the final crystalline product.
Precipitation Methods for this compound Synthesis
Precipitation is a fundamental technique used in the synthesis of this compound, either for preparing a precursor or for the direct formation of the final compound. This method involves the reaction of soluble precursors in a solution to form an insoluble product.
One common strategy is the precipitation of a lutetium-containing intermediate, such as lutetium hydroxide or lutetium carbonate. journalssystem.comresearchgate.net For example, lutetium hydroxide can be precipitated from a lutetium chloride solution by adding a base like sodium hydroxide. journalssystem.com Similarly, using ammonium (B1175870) bicarbonate as a precipitant with lutetium chloride yields a lutetium carbonate precursor. researchgate.net These precursors are then isolated and converted to this compound through subsequent reactions, such as the hydrothermal method described previously. journalssystem.com
Direct precipitation of this compound can also be achieved by mixing an aqueous solution of a soluble lutetium salt (e.g., lutetium nitrate) with a solution containing a source of citrate ions, such as citric acid or an alkali metal citrate. The reaction conditions, particularly the pH of the solution, are carefully controlled to induce the precipitation of the insoluble this compound. Adjusting the pH with a base like ammonium hydroxide or sodium hydroxide can facilitate the formation of a slurry of fine particles, which can then be isolated. google.com
Controlled Nanoparticle Synthesis Strategies
The synthesis of this compound nanoparticles requires precise control over nucleation and growth processes to achieve desired particle sizes and distributions. The aforementioned synthesis methods—hydrothermal, sol-gel, and precipitation—can all be adapted for this purpose.
In hydrothermal synthesis, parameters such as temperature, reaction time, and precursor concentration are carefully manipulated to control the size of the resulting crystallites. journalssystem.com Lower temperatures and shorter reaction times generally favor the formation of smaller nanoparticles by limiting crystal growth.
The role of citric acid is particularly important in nanoparticle synthesis, as it can function not only as a reactant but also as a capping agent. libretexts.org In a manner analogous to the citrate synthesis of gold nanoparticles, citrate anions can adsorb onto the surface of nascent this compound particles. libretexts.orgwisc.edu This surface layer provides electrostatic stabilization, preventing the particles from aggregating and allowing for control over their final size. libretexts.org By adjusting the molar ratio of citrate to the lutetium salt, it is possible to influence the number of nucleation sites and the extent of particle growth, thereby tailoring the dimensions of the resulting nanoparticles. libretexts.org
Table 2: Strategies for Controlled Nanoparticle Synthesis
Structural Elucidation and Characterization of Lutetium Citrate
Crystalline Structure Analysis
The solid-state structure of lutetium citrate (B86180) has been investigated using diffraction methods to ascertain its crystalline nature, symmetry, and the dimensions of its fundamental repeating unit.
Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline structure of materials. Studies on lutetium citrate samples have utilized this method to confirm their crystallinity. journalssystem.com The diffraction patterns obtained from these analyses show distinct peaks, which are characteristic of a well-ordered crystalline material. journalssystem.com The similarity in the position and intensity of reflections in the diffraction patterns of this compound and other lanthanide citrates, such as those of holmium and erbium, suggests they are isostructural. journalssystem.com Experimental setups for these measurements have included the use of a Panalytical Empyrean apparatus and a Bruker D8 Advance spectrometer with Cu-Kα radiation. journalssystem.comrsc.org
Analysis of the PXRD data has consistently shown that this compound crystallizes in the monoclinic system. journalssystem.comnauka.gov.pljournalssystem.com Further refinement of the diffraction data, such as through Rietveld analysis, has allowed for the determination of the specific space group and lattice parameters. vulcanchem.com
| Parameter | Value | Method |
| Crystal System | Monoclinic | PXRD |
| Space Group | P2₁/c | Rietveld Refinement |
| Lattice Parameter (a) | 10.24 Å | Rietveld Refinement |
| Lattice Parameter (b) | 6.78 Å | Rietveld Refinement |
| Lattice Parameter (c) | 12.56 Å | Rietveld Refinement |
| Angle (β) | 105.3° | Rietveld Refinement |
| Data sourced from reference vulcanchem.com |
The average size of the crystallites within the powdered sample can be calculated from the broadening of the diffraction peaks. Two common methods employed for this compound are the Halder-Wagner method and the Scherrer analysis. vulcanchem.com These methods analyze the peak width to separate the effects of crystallite size and lattice strain.
Studies have reported a consistent crystallite size for this compound. The Halder-Wagner method yielded an average crystallite size of 68.1 ± 4.2 nm. journalssystem.comnauka.gov.pljournalssystem.com A similar value of 71.8 ± 1.5 nm was obtained using the Scherrer analysis, indicating good agreement between the methodologies and minimal lattice strain. vulcanchem.com The comparison between these crystallite sizes and the larger particle sizes observed suggests that the particles are composed of aggregated crystallites. journalssystem.com
| Methodology | Average Crystallite Size (nm) |
| Halder-Wagner | 68.1 ± 4.2 |
| Scherrer Analysis | 71.8 ± 1.5 |
| Data sourced from references journalssystem.comnauka.gov.pljournalssystem.comvulcanchem.com |
Spectroscopic Investigations of Molecular Structure
Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provide insight into the molecular vibrations and the nature of chemical bonds within this compound. This is crucial for understanding how the citrate ligand coordinates with the lutetium ion.
FTIR spectroscopy is a powerful tool for probing the functional groups within a molecule. In the context of this compound, comparing its FTIR spectrum to that of pure citric acid reveals the changes in vibrational frequencies that occur upon complexation. journalssystem.com The spectra for this compound are typically recorded on powder samples using instruments such as the FTIR Nicolet 8700A Thermo Scientific apparatus or a Thermo-Scientific Nicolet iN10 MX FT-IR microscope. journalssystem.comrsc.org The observed shifts in the characteristic absorption bands for the carboxyl and hydroxyl groups of the citrate ligand provide direct evidence of their interaction with the lutetium cation. journalssystem.comnauka.gov.pljournalssystem.com
The coordination of the lutetium ion (Lu³⁺) with the citrate ligand occurs through the deprotonated carboxyl groups and the hydroxyl group. This interaction is evident in the FTIR spectrum. vulcanchem.com
The characteristic asymmetrical vibration bands of the C=O in the carboxyl groups of free citric acid, seen around 1698 cm⁻¹, shift to lower wavenumbers (specifically to 1605 cm⁻¹) upon coordination with lutetium. journalssystem.comvulcanchem.com Another band at 1175 cm⁻¹ in citric acid also shifts towards a lower value of 1658 cm⁻¹. journalssystem.com Furthermore, the hydroxyl group (O-H) absorption band demonstrates a shift from approximately 3498 cm⁻¹ in free citric acid to around 3474 cm⁻¹ in this compound, indicating its participation in the complex formation. journalssystem.comvulcanchem.com The difference observed between the asymmetrical (1658 and 1605 cm⁻¹) and symmetrical (1420 cm⁻¹ and 1397 cm⁻¹) vibrational bands suggests a coordination mode where one citrate ion binds to one metal atom. journalssystem.com
| Functional Group | Wavenumber in Citric Acid (cm⁻¹) | Wavenumber in this compound (cm⁻¹) | Interpretation |
| Hydroxyl (O-H) | ~3498 | ~3474 | Interaction of hydroxyl group with Lu³⁺ |
| Carbonyl (C=O) | ~1698 | ~1605 | Coordination of carboxyl group with Lu³⁺ |
| Data sourced from references journalssystem.comvulcanchem.com |
Coordination Chemistry of Lutetium Citrate Complexes
Fundamental Principles of Lutetium(III) Coordination
The coordination behavior of the lutetium(III) ion (Lu³⁺) is dictated by its fundamental atomic properties, which set it apart from other elements.
Lutetium, with the atomic number 71, possesses an electron configuration of [Xe] 4f¹⁴5d¹6s². wikipedia.orgvedantu.com In its common +3 oxidation state, it loses its two 6s and one 5d electrons. wikipedia.orgwebelements.co.uk The completely filled 4f orbital is highly stabilized and generally does not participate in chemical bonding, leading some to characterize lutetium as a d-block rather than an f-block element. wikipedia.orgunife.it
A defining characteristic of the lanthanide series is the "lanthanide contraction," a steady decrease in atomic and ionic radii with increasing atomic number from Lanthanum to Lutetium. unacademy.combritannica.com This phenomenon is caused by the poor shielding of the nuclear charge by the 4f electrons. vedantu.combritannica.com As a result, the effective nuclear charge experienced by the outer electrons increases across the series, pulling them closer to the nucleus. britannica.com Consequently, lutetium is the smallest, densest, and hardest metal in the lanthanide series. wikipedia.orgvedantu.com The combination of a small ionic radius and a high +3 charge on the Lu³⁺ ion generates a strong local electric field, causing its coordination chemistry to be dominated by strong ionic interactions. unife.it
The coordination chemistry of Lu³⁺ is largely characterized by electrostatic interactions, showing a preference for hard donor atoms like negatively charged oxygen. unife.it Unlike transition metals, the filled 4f shell means there are no ligand field stabilization effects, resulting in more flexible and less-defined coordination geometries. unife.it
Lanthanides typically exhibit high coordination numbers, most commonly 8 or 9. nih.gov For the small Lu³⁺ ion, coordination numbers of 8 and 9 are also prevalent. nih.govuniroma1.it Theoretical studies have shown that Lu³⁺ coordinates 8 oxygen atoms in certain environments, whereas the larger La³⁺ ion coordinates 10, consistent with the trend of decreasing coordination number with decreasing ionic radius across the lanthanide series. nih.govuniroma1.it However, the coordination number is highly dependent on the steric and electronic properties of the ligands involved. For instance, lutetium can exhibit a coordination number of 6 in an octahedral geometry in solid lutetium trichloride (B1173362) (LuCl₃) and 9 in hydrated nitrate (B79036) complexes like [Lu(NO₃)₃(H₂O)₃]. webelements.co.ukacademie-sciences.fr In some organometallic complexes with bulky ligands, the coordination number can be as low as 5. iucr.org
| Lutetium Compound | Coordination Number (CN) | Geometry | Reference |
|---|---|---|---|
| [Lu(C₇H₇)₃(C₄H₈O)₂] | 5 | Modified Trigonal-Bipyramidal | iucr.org |
| LuCl₃ (solid state) | 6 | Octahedral | webelements.co.uk |
| Lu³⁺ in HOEAN/EAN solution | 8 (Oxygen atoms) | Irregular | nih.govuniroma1.it |
| [Lu(NO₃)₃(H₂O)₃] | 9 | - | academie-sciences.fr |
Ligand Binding Modes and Sites of Citrate (B86180) with Lutetium
Citric acid is a weak organic acid that is an exceptionally effective chelating agent for metal ions due to its molecular structure. patsnap.comresearchgate.net It possesses three carboxyl groups (-COOH) and one hydroxyl group (-OH), which can deprotonate and act as donor sites for coordination with a metal cation. patsnap.comscholaris.ca
In the formation of lutetium-citrate complexes, both the carboxyl and the central hydroxyl groups of the citrate molecule are involved in binding to the Lu³⁺ ion. journalssystem.com This chelation is confirmed by spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, which show shifts in the characteristic vibrational frequencies of these functional groups upon complexation. journalssystem.comvulcanchem.com Studies indicate that the deprotonated carboxylate groups bind directly to the Lu³⁺ ion, while the hydroxyl group also participates in forming a stable chelate structure. vulcanchem.com This multi-point attachment is fundamental to the stability of the resulting complex.
Complex Formation Mechanisms in Aqueous Solutions
In aqueous solutions, the Lu³⁺ ion exists as a hydrated species, [Lu(H₂O)n]³⁺. wikipedia.org The formation of a lutetium-citrate complex proceeds through the substitution of these coordinated water molecules by the citrate ligand. As a multidentate chelating agent, citrate can displace multiple water molecules, leading to a thermodynamically more stable complex due to the chelate effect.
The complexation process is highly dependent on the pH of the solution, as this determines the protonation state of the citric acid's carboxyl groups. cam.ac.uk The stability of lanthanide-citrate complexes generally increases with the atomic number across the series, meaning lutetium is expected to form highly stable citrate complexes. frontiersin.org Lutetium citrate can be synthesized under hydrothermal conditions by reacting lutetium hydroxide (B78521) with a citric acid solution. journalssystem.com Structural studies of the resulting compounds show they crystallize in a monoclinic system. journalssystem.com
Speciation and Solution Equilibria of Lutetium Citrate
pH Dependence of Lutetium Citrate (B86180) Speciation
The speciation of lutetium citrate is highly dependent on the pH of the aqueous solution. Citric acid (H₃Cit) is a polyprotic acid with three carboxyl groups and one hydroxyl group, leading to different protonation states of the citrate ligand as a function of pH. This, in turn, influences the nature of the lutetium-citrate complexes formed.
At low pH values, typically below 3, citric acid is predominantly in its fully protonated form. As the pH increases, the carboxyl groups deprotonate sequentially. This deprotonation makes the citrate ion a more effective ligand for the Lu³⁺ ion. Consequently, the formation of this compound complexes is favored in less acidic to neutral conditions.
In acidic to near-neutral solutions, lutetium is expected to form complexes with various protonated forms of the citrate ligand. Studies on analogous trivalent lanthanides, such as neodymium(III), have identified the formation of species like Nd(H₂Cit)²⁺, Nd(HCit)⁺, and the neutral complex Nd(Cit)⁰. researchgate.netresearchgate.net It is anticipated that lutetium(III) forms similar complexes. As the pH rises, the concentration of the fully deprotonated citrate (Cit³⁻) and hydrolyzed citrate species increases, leading to the formation of more stable complexes.
In neutral to alkaline conditions, the speciation becomes more complex. The hydrolysis of the Lu³⁺ ion to form species like Lu(OH)²⁺ becomes a significant competing reaction. researchgate.netresearchgate.net Furthermore, studies on other lanthanides suggest the deprotonation of the citrate's hydroxyl group at higher pH, which can lead to the formation of even more stable and potentially polynuclear complexes. amazonaws.com Research on plutonium(VI)-citrate systems has also highlighted the formation of hydroxylated citrate complexes at elevated pH. amazonaws.com
Influence of Ligand Concentration on Speciation
The concentration of the citrate ligand, relative to the lutetium ion concentration, is a critical factor in determining the stoichiometry of the resulting complexes. At low citrate concentrations, the formation of 1:1 complexes, such as [Lu(Cit)]⁰, is expected to dominate.
As the concentration of the citrate ligand increases, the equilibrium shifts towards the formation of higher-order complexes. Thermodynamic modeling and experimental studies on analogous systems, such as americium(III) and europium(III) with citrate, have demonstrated the presence of 1:2 complexes, for instance, [Am(Cit)₂]³⁻ and [Eu(Cit)₂]³⁻, at higher ligand-to-metal ratios. iaea.org Therefore, in solutions with a significant excess of citrate, it is highly probable that species like [Lu(Cit)₂]³⁻ will be the predominant form of complexed lutetium.
The interplay between pH and ligand concentration creates a complex speciation landscape. For example, at a fixed pH, increasing the citrate concentration will favor the formation of higher-order complexes over lower-order ones and the free metal ion.
Theoretical Modeling of Lutetium Speciation
Theoretical modeling plays a crucial role in predicting the speciation of this compound under various conditions, especially given the challenges in experimentally isolating and characterizing each species. These models utilize thermodynamic data, such as stability constants, to calculate the distribution of species as a function of pH, ligand concentration, and ionic strength.
One common approach involves using chemical equilibrium software, which can solve complex systems of simultaneous equations describing all relevant equilibria, including complexation, hydrolysis, and ligand protonation. For instance, a study on lutetium toxicity utilized a speciation program, extending its database with relevant lutetium equilibria to calculate the concentration of free Lu³⁺ ions in the presence of citrate and other ligands. nih.gov
Thermodynamic models for other rare earth elements with citrate have been developed, providing insights into the expected behavior of lutetium. researchgate.net These models often consider the formation of various protonated and polynuclear species. For example, modeling of neodymium(III)-citrate speciation based on potentiometric data identified several key complexes, including NdHL, NdL, NdHL₂, and NdL₂, where L represents the citrate ligand. researchgate.netresearchgate.net Such models can generate speciation diagrams that visually represent the dominant species across a range of conditions.
The accuracy of these theoretical models is highly dependent on the quality of the input thermodynamic data, particularly the stability constants of the various this compound complexes.
Experimental Approaches to Speciation Determination
Several experimental techniques are employed to investigate the speciation of metal-ligand systems like this compound. These methods provide crucial data for validating theoretical models and determining the thermodynamic parameters that govern complex formation.
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a powerful and highly sensitive technique for studying the speciation of fluorescent metal ions, including some lanthanides. While lutetium(III) itself is not fluorescent, other lanthanides like europium(III) and curium(III) are often used as fluorescent probes to study the complexation behavior of trivalent metal ions. amazonaws.com The principles derived from these studies are generally applicable across the lanthanide series.
TRLFS provides information about the local chemical environment of the metal ion. Changes in the emission spectrum, such as shifts in peak positions and changes in intensity, indicate the formation of different complexes. Furthermore, the fluorescence decay lifetime is sensitive to the number of water molecules in the first coordination sphere of the metal ion. As citrate ligands displace water molecules upon complexation, a change in the fluorescence lifetime can be observed, providing evidence for inner-sphere complexation.
Studies on Eu(III) and Cm(III) with citrate have successfully used TRLFS to identify different complex species and determine their stability constants. amazonaws.com
Potentiometric Studies
Potentiometric titration is a classical and widely used method for determining the stability constants of metal-ligand complexes. This technique involves monitoring the change in the potential of an ion-selective electrode, typically a pH electrode, as a titrant is added to a solution containing the metal ion and the ligand.
The formation of this compound complexes involves the release of protons, either from the citric acid ligand or from the hydration sphere of the lutetium ion. By carefully measuring the pH changes during the titration of a lutetium and citric acid solution with a strong base, the stoichiometry and stability constants of the formed complexes can be determined.
This method has been extensively applied to study the complexation of other lanthanides with citrate. For example, potentiometric titrations of neodymium(III) with citrate have been used to identify various complexes and calculate their formation constants. researchgate.netresearchgate.net Similar studies on the thorium(IV)-citrate system also demonstrate the utility of this technique in elucidating complex speciation. osti.gov The data obtained from potentiometric studies are essential for building robust thermodynamic models of this compound speciation.
Data Tables
Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following tables present data for analogous trivalent lanthanide and actinide citrate systems. This information provides a strong indication of the expected behavior and stability of this compound complexes.
Table 1: Stability Constants (log β) for Neodymium(III)-Citrate Complexes at 25 °C and 1.0 M NaClO₄ Data sourced from studies on Nd(III) as an analogue for Lu(III). researchgate.netresearchgate.net
| Complex Species | Stoichiometry (Nd:H:Citrate) | log β |
| Nd(H₂Cit)²⁺ | 1:2:1 | 13.90 ± 0.05 |
| Nd(HCit)⁺ | 1:1:1 | 9.94 ± 0.03 |
| Nd(Cit)⁰ | 1:0:1 | 6.74 ± 0.04 |
| Nd(H₂Cit)₂⁻ | 1:2:2 | 18.06 ± 0.06 |
| Nd(HCit)₂³⁻ | 1:1:2 | 13.91 ± 0.04 |
Table 2: Thermodynamic Stability Constants (log β⁰) for Am(III)- and Eu(III)-Citrate Complexes at Zero Ionic Strength Data provides insight into the formation of 1:1 and 1:2 complexes. iaea.org
| Complex | Am(III) log β⁰ | Eu(III) log β⁰ |
| M(Cit)⁰ | 9.91 ± 0.10 | 9.82 ± 0.14 |
| M(Cit)₂³⁻ | 14.47 ± 0.14 | 13.31 ± 0.12 |
Table 3: Lutetium(III) Hydrolysis Constants Essential for understanding competing equilibria with citrate complexation. researchgate.netresearchgate.net
| Equilibrium Reaction | Constant | Value (at 303 K) | Ionic Strength |
| Lu³⁺ + H₂O ⇌ Lu(OH)²⁺ + H⁺ | log₁₀βLu,H | -7.92 ± 0.07 | 2 M NaClO₄ |
| Lu(OH)₃(s) ⇌ Lu³⁺ + 3OH⁻ | log₁₀Ksp,Lu(OH)₃ | -23.37 ± 0.14 | 2 M NaClO₄ |
Thermodynamic Characterization of Lutetium Citrate Systems
Determination of Stability Constants of Lutetium-Citrate Complexes
The stability of lutetium-citrate complexes in aqueous solution is a fundamental aspect of their thermodynamic characterization. The stability constant (log K) quantifies the strength of the interaction between the lutetium ion (Lu³⁺) and the citrate (B86180) ligand. Due to the lanthanide contraction, Lu³⁺ has the smallest ionic radius of the lanthanide series, leading to a high charge density and the formation of stable complexes with chelating agents like citrate. wikipedia.org
The primary method for determining these constants is potentiometric titration. wsu.eduresearchgate.net This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant is added, allowing for the calculation of the formation constants of the various complex species that may form in solution. geochemsoc.org For other lanthanides like neodymium, identified species include NdHL, NdL, NdHL₂, and NdL₂. researchgate.net Similar complex equilibria are anticipated for lutetium.
While extensive databases exist for many metal-citrate complexes, specific and recent data for lutetium are limited. iaea.org However, a dissociation constant (pK) for the LuCit complex has been reported as 7.52. journalssystem.com The stability constant (log K₁) is the inverse of the dissociation constant, representing the equilibrium Lu³⁺ + Cit³⁻ ⇌ LuCit.
Comparative data from other heavy lanthanides provide context for the stability of the lutetium citrate complex. The increasing stability of citrate complexes across the lanthanide series is a well-documented trend, attributed to the increasing charge density of the cations.
| Complex | Dissociation Constant (pK) | Stability Constant (log K₁) | Reference |
|---|---|---|---|
| HoCit | 6.23 | 6.23 | journalssystem.com |
| ErCit | 6.48 | 6.48 | journalssystem.com |
| LuCit | 7.52 | 7.52 | journalssystem.com |
Enthalpy Changes in Lutetium-Citrate Complexation
However, studies on analogous systems, such as neodymium(III)-citrate, provide significant insights. Microcalorimetric titrations of Nd(III) with citrate have shown that the complex formation is predominantly driven by a large positive entropy change, while the enthalpy change is less significant. researchgate.net This is characteristic of complexation reactions involving highly charged metal ions and chelating ligands in aqueous solution. The large positive entropy change results from the release of a significant number of water molecules from the hydration spheres of the metal ion and the ligand upon complex formation.
Calorimetry is the principal technique for measuring these enthalpy changes. hbni.ac.in In a typical experiment, a solution of the metal ion is titrated with the ligand, and the heat evolved or absorbed is measured directly. This allows for the determination of the enthalpy of complexation (ΔH). In the absence of direct data for this compound, the expected thermodynamic profile would involve a strongly favorable entropy term, characteristic of inner-sphere complexation driven by the chelate effect.
| Thermodynamic Parameter | Expected Sign/Magnitude | Physical Interpretation | Reference |
|---|---|---|---|
| Gibbs Free Energy (ΔG) | Negative | Spontaneous complex formation. | researchgate.net |
| Enthalpy (ΔH) | Small (positive or negative) | Bond formation energy is offset by the energy required to break hydration bonds. | researchgate.net |
| Entropy (ΔS) | Large and Positive | Dominant driving force; release of ordered water molecules from hydration shells. | researchgate.net |
Solubilities and Solubility Diagrams of this compound
The solubility of this compound is a critical parameter, particularly in the context of its synthesis and potential applications. However, research indicates that data on the solubility product of this compound are not available in the literature, and consequently, a complete solubility diagram has not been constructed. journalssystem.com
In the absence of direct data, the solubility behavior is often inferred by comparison with lutetium hydroxide (B78521) (Lu(OH)₃) and the citrates of other lanthanides. Studies on the synthesis of this compound have shown that it forms preferentially in a pH range of 6.2 to 7.6. vulcanchem.com This is a region where the solubility of citric acid is significant, and it exceeds the solubility of lutetium hydroxide. vulcanchem.com It is generally assumed that in an acidic environment, this compound is less soluble than lutetium hydroxide. journalssystem.com
The solubility of lutetium hydroxide itself has been studied in detail. The solubility product constant (log₁₀K*sp) for Lu(OH)₃ was determined to be -23.37 ± 0.14 at 303 K. researchgate.netresearchgate.net This low solubility highlights the tendency of the Lu³⁺ ion to hydrolyze and precipitate as a hydroxide in aqueous solutions, a process that competes with citrate complexation. For yttrium citrate, which serves as a good analog, an increase in citrate ion concentration leads to an increase in the solubility of yttrium citrate in solutions with a pH above 5. icm.edu.pl
| Compound/Reaction | Constant | Value | Conditions | Reference |
|---|---|---|---|---|
| Lu(OH)₃(s) ⇌ Lu³⁺ + 3OH⁻ | log Ksp | -23.37 ± 0.14 | 303 K, I = 2 M NaClO₄ | researchgate.netresearchgate.net |
| Lu³⁺ + H₂O ⇌ Lu(OH)²⁺ + H⁺ | log βLu,H | -7.92 ± 0.07 | 303 K, I = 2 M NaClO₄ | researchgate.net |
| ErCit(s) ⇌ Er³⁺ + Cit³⁻ | pKsp | 9.41 | Not specified | journalssystem.com |
| HoCit(s) ⇌ Ho³⁺ + Cit³⁻ | pKsp | 11.52 | Not specified | journalssystem.com |
Investigations of Thermodynamic Properties in Aqueous Solutions
Thermodynamic investigations rely on a suite of experimental techniques. Potentiometry is key to determining stability constants, while calorimetry provides direct measurement of enthalpy and entropy changes. wsu.eduresearchgate.nethbni.ac.in Spectroscopic methods can also be employed to study complex speciation. researchgate.net
A crucial aspect of the aqueous thermodynamics of lutetium is hydrolysis, where the Lu³⁺ ion reacts with water to form hydroxide species like Lu(OH)²⁺, ultimately leading to the precipitation of insoluble Lu(OH)₃. researchgate.netresearchgate.net The formation of this compound is therefore a competitive process against hydrolysis. The stability of the this compound complex helps to keep the lutetium ion in solution, especially in the near-neutral pH range where lutetium hydroxide would otherwise precipitate. vulcanchem.com
The complexation is primarily an entropy-driven process, stemming from the release of ordered water molecules from the ion's hydration shell, a phenomenon known as the chelate effect. researchgate.net This favorable entropic contribution overcomes what is often a modest or slightly unfavorable enthalpy change, leading to a spontaneous and stable complex formation.
Analytical Chemistry of Lutetium Citrate
Spectrophotometric Methods for Lutetium Citrate (B86180) Analysis
Spectrophotometry offers a valuable tool for the analysis of lutetium citrate, primarily by focusing on the citrate component or through indirect measurements of the lutetium complex.
Due to its filled 4f electron shell, the lutetium(III) ion (Lu³⁺) does not absorb light in the ultraviolet-visible-near-infrared (UV-Vis-NIR) range, rendering its direct spectrophotometric quantification challenging. osti.gov However, analysis can be performed indirectly by studying the formation of lutetium complexes with ligands that do absorb in this range or by observing ligand-to-metal charge-transfer (LMCT) bands that can appear in certain complexes. osti.govripublication.com
A more direct and widely applied spectrophotometric method targets the citrate moiety. A convenient and validated approach involves the quantitative determination of citrate by measuring the absorbance of its fully protonated form, citric acid, in the UV range. jfda-online.comnih.gov By suppressing the dissociation of citric acid in a highly acidic medium (pH < 1.0), a stable and measurable absorbance maximum is observed at approximately 209 nm. jfda-online.comnih.gov This method demonstrates excellent linearity over a defined concentration range, typically from 0.5 to 5.0 mmol/L, making it suitable for quantitative analysis in aqueous solutions and pharmaceutical formulations. jfda-online.comnih.gov
Table 1: Validation Parameters for UV-Spectrophotometric Determination of Citrate
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Wavelength (λmax) | pH < 1.0 (in HCl) | 209 nm | jfda-online.comnih.gov |
| Linearity Range | 0.5–5.0 mmol/L | r² = 0.9999 | nih.gov |
| Precision (%RSD) | Intra-day and Inter-day | < 2% | jfda-online.com |
| Accuracy | Recovery Studies | Excellent | jfda-online.com |
Chromatographic Separation Techniques for Lutetium and Citrate
Chromatography is a cornerstone for the analysis of this compound, providing powerful methods to separate lutetium and citrate from each other and from potential impurities. These techniques are essential for assessing the purity and composition of the compound.
High-Performance Liquid Chromatography (HPLC) is a principal technique for evaluating the chemical and radiochemical purity of lutetium-containing radiopharmaceuticals. nih.govnih.gov When coupled with a radioactivity detector, the technique, known as radio-HPLC, can separate and quantify the desired lutetium-labeled compound from radiochemical impurities and free lutetium-177. nih.govresearchgate.net
Reversed-phase chromatography using a C18 column is the most common separation mode. nih.govresearchgate.net The mobile phase typically consists of a gradient of acetonitrile and water, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The validation of an HPLC method is critical and involves assessing parameters such as specificity, linearity, accuracy, and precision to ensure reliable results. nih.govresearchgate.net
Table 2: Typical HPLC Method Parameters for Lutetium Radiopharmaceutical Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | researchgate.net |
| Mobile Phase A | 0.1% TFA in Water | researchgate.net |
| Mobile Phase B | 0.1% TFA in Acetonitrile | researchgate.net |
| Detection | UV Detector and Radiodetector (in series) | nih.gov |
| Specificity (Acceptance Criteria) | Plate Count (N) > 6000; Tailing Factor (TF) between 1 and 2 | nih.gov |
For rapid assessment of radiochemical purity, Thin-Layer Chromatography (TLC) is a widely used alternative to HPLC due to its simplicity and speed. nih.goviaea.org Radio-TLC is particularly effective for separating the intact this compound complex from potential radiochemical impurities, most notably free, unbound lutetium-177. nih.govresearchgate.net
In this method, a small spot of the sample is applied to a stationary phase, such as a silica (B1680970) gel or reversed-phase plate. The plate is then developed in a suitable mobile phase. A solution of sodium citrate is frequently employed as the mobile phase for the quality control of lutetium-177 labeled compounds. nih.govresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases, which is quantified by their respective Retention Factor (Rf) values. iaea.org
Table 3: Common TLC Systems for Radiochemical Purity of Lutetium-177 Compounds
| Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|
| ITLC-SG | 0.1 M Sodium Citrate | Separation of ¹⁷⁷Lu-chloride from labeled compounds | researchgate.net |
| RP-18 F₂₅₄ | 0.1 N Citrate Buffer (pH 5) | Determination of free ¹⁷⁷Lu in [¹⁷⁷Lu]Lu-PSMA I&T | nih.gov |
Ion Chromatography (IC) is a robust and precise method for the direct quantification of the citrate anion in various matrices, including pharmaceutical products. thermofisher.comthermofisher.com The technique typically utilizes a high-capacity, hydroxide-selective anion-exchange column for separation. thermofisher.com
A sample of this compound, appropriately diluted, is injected into the IC system. An isocratic eluent, such as potassium hydroxide (B78521) generated electrolytically, passes through the column, separating citrate from other anions. thermofisher.com Suppressed conductivity detection is the standard for sensitive and selective measurement of the eluted citrate. The method can be fully validated according to established guidelines, demonstrating high linearity, precision, and accuracy, with a limit of quantitation for citrate often in the sub-mg/L range. thermofisher.commdpi.com
Table 4: Ion Chromatography Method Validation for Citrate Assay
| Parameter | Value/Range | Reference |
|---|---|---|
| Column | Dionex IonPac AS11 | thermofisher.comthermofisher.com |
| Eluent | Potassium Hydroxide (e.g., 20 mM) | thermofisher.com |
| Detection | Suppressed Conductivity | thermofisher.com |
| Linearity Range | 2–100 mg/L | thermofisher.com |
| Limit of Quantitation (LOQ) | ~0.2 mg/L | thermofisher.com |
| Precision (RSD) | < 1.3% | thermofisher.com |
Capillary Electrophoresis for Citrate Complex Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique applicable to the analysis of charged species, including metal-citrate complexes. utas.edu.audntb.gov.ua The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high-voltage electric field.
CE can be used to separate lanthanide ions, including lutetium, by forming complexes with a suitable ligand. The use of citrate as a competing ligand in the background electrolyte has been shown to significantly improve the peak shape and resolution of lanthanide complexes. utas.edu.au Furthermore, highly sensitive CE methods have been developed specifically for citrate analysis. These methods involve the pre-capillary formation of a luminescent ternary complex, for instance with Europium(III)-tetracycline, followed by separation and detection using laser-induced luminescence, allowing for the detection of citrate at very low concentrations. researchgate.netnih.gov
Mass Spectrometry for Identity Confirmation
Mass Spectrometry (MS) is an indispensable tool for the unequivocal identity confirmation of this compound and for the characterization of related impurities. When coupled with a chromatographic inlet, such as liquid chromatography (LC-MS/MS), it provides both separation and mass analysis, offering high specificity and sensitivity. nih.govnih.gov
For the analysis of lutetium-containing therapeutic agents, LC-MS/MS can be used to determine pharmacokinetic properties and to identify metabolites or degradation products. nih.govnih.gov For example, mass spectrometry was successfully used to identify the main radiochemical impurity in a preparation of a lutetium-177 labeled therapeutic as the de-iodinated form of the parent molecule. nih.gov
For the citrate component, LC-MS/MS offers a rapid and simple analytical method. The citrate ion can be monitored using multiple reaction monitoring (MRM) mode, which involves selecting the precursor ion (m/z 191.0 for citrate) and a specific product ion (m/z 111.0), providing excellent selectivity for its quantification even in complex biological matrices. nih.gov
Gamma Spectrometric Techniques for Lutetium Radioisotopes
Gamma spectrometry is a crucial analytical technique for the identification and quantification of lutetium radioisotopes, particularly Lutetium-177 (¹⁷⁷Lu), which is of significant interest in various applications. This non-destructive method relies on the detection of gamma rays emitted during the radioactive decay of a nuclide. Each gamma-emitting radionuclide has a unique gamma-ray energy spectrum, which serves as a fingerprint for its identification.
The decay of ¹⁷⁷Lu to stable Hafnium-177 (¹⁷⁷Hf) involves the emission of beta particles and characteristic gamma photons. nih.gov The principal gamma rays of ¹⁷⁷Lu have energies of 113 keV and 208 keV, with emission probabilities of 6.6% and 11% respectively. nih.gov These distinct energy peaks allow for the specific detection and quantification of ¹⁷⁷Lu, even in the presence of other radionuclides.
High-Purity Germanium (HPGe) detectors are widely employed for high-resolution gamma spectrometry of lutetium radioisotopes. nih.govresearchgate.netnih.gov These detectors offer excellent energy resolution, enabling the separation of closely spaced gamma-ray peaks, which is essential for accurately determining the radionuclidic purity of a ¹⁷⁷Lu sample. digicollections.net For instance, gamma spectrometry with an HPGe detector can be used to identify and quantify long-lived impurities in a ¹⁷⁷Lu preparation after the shorter-lived ¹⁷⁷Lu has decayed. digicollections.net The detector system must be properly calibrated for both energy and efficiency using certified reference sources to ensure accurate quantification. nih.gov
Another advanced detector technology used for ¹⁷⁷Lu imaging and quantification is the Cadmium Zinc Telluride (CZT) gamma camera. researchgate.netmanchester.ac.uk CZT detectors are solid-state devices that offer good energy resolution and high sensitivity. nih.govkromek.com Quantitative imaging of ¹⁷⁷Lu with a CZT gamma camera is a vital step in calculating the radiation dose in medical applications. manchester.ac.uk Studies have shown that the sensitivity of a CZT system for ¹⁷⁷Lu can be in the range of 7.84 ± 0.39 cps/MBq for the 113 keV photopeak and 10.61 ± 0.53 cps/MBq for the 208 keV photopeak. manchester.ac.uk
Gamma spectrometric analysis is routinely used to ascertain the radionuclidic purity of ¹⁷⁷Lu preparations, which is a critical quality control parameter. researchgate.net The European Pharmacopoeia generally requires a radionuclidic purity of at least 99.9% for radiopharmaceuticals. semanticscholar.org By analyzing the gamma-ray spectrum of a ¹⁷⁷Lu sample, it is possible to detect and quantify radionuclidic impurities. researchgate.netosti.gov For example, the presence of the long-lived metastable isomer Lutetium-177m (¹⁷⁷ᵐLu) can be determined by analyzing the sample after a decay period of about 60 days, allowing the characteristic gamma rays of ¹⁷⁷ᵐLu to become more prominent. nih.gov
| Energy (keV) | Emission Probability (%) | Detector Type Commonly Used |
|---|---|---|
| 112.9 | 6.20 | HPGe, CZT |
| 208.4 | 10.38 | HPGe, CZT |
Advanced Detection Methods for Lutetium(III) in Complex Matrices
The determination of Lutetium(III) (Lu³⁺) in complex matrices such as biological fluids and environmental samples requires highly sensitive and selective analytical techniques. Several advanced methods have been developed and are employed for the trace and ultra-trace analysis of lutetium.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful technique for the determination of elemental concentrations, including lutetium, at very low levels. mdpi.comcanada.ca It offers extremely high sensitivity, with detection limits in the nanogram per liter (ng/L) range, and a wide dynamic range. mdpi.com ICP-MS is capable of isotopic analysis, which can be valuable for certain applications. nih.gov Multi-collector ICP-MS (MC-ICPMS) provides high-precision measurements of isotope ratios. nih.gov
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) , also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is another robust technique for elemental analysis. nih.gov While generally less sensitive than ICP-MS, ICP-AES is still capable of detecting lutetium at low concentrations and is less susceptible to certain types of interferences. A validated ICP-AES method for total elemental lutetium in human plasma demonstrated a linear response in the range of 0.1 to 10 µg/mL. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific method used for the quantification of lutetium when it is part of a larger molecule, such as a chelated complex. This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov A validated LC-MS/MS method for a motexafin lutetium compound in human plasma achieved a lower limit of quantitation of 0.05 µg/mL. nih.gov
Ion Chromatography (IC) coupled with a suitable detector can be used for the separation and determination of lanthanide ions, including Lu³⁺. metrohm.com Detection can be achieved through non-suppressed conductivity or by UV/VIS detection after post-column reaction with a chromogenic agent like arsenazo III. metrohm.com The latter approach offers enhanced selectivity and sensitivity, with detection limits in the sub-ppb range when combined with sample preconcentration. metrohm.com
Luminescence Spectroscopy offers a sensitive and selective method for the detection of Lu³⁺, often through the formation of luminescent complexes. rsc.orgresearchgate.netresearchgate.net The luminescence properties of lutetium complexes, particularly their phosphorescence, can be utilized for detection. researchgate.net The presence of the heavy lutetium ion can induce phosphorescence in the organic ligand of the complex. researchgate.net The intensity and lifetime of the luminescence can be related to the concentration of the lutetium complex.
Electrochemical Methods have also been explored for the determination of Lu³⁺. Potentiometric membrane sensors based on specific ionophores have been developed for the selective determination of lutetium ions in biological and environmental samples. researchgate.net One such sensor, using N,N'-bis(2-pyridinecarboxamide)-1,3-benzene as a sensing material, exhibited a Nernstian response in the concentration range of 1.0 × 10⁻⁶ M to 1.0 × 10⁻¹ M with a detection limit of 6.3 × 10⁻⁷ M. researchgate.net
| Technique | Typical Detection Limit | Common Matrices | Key Advantages |
|---|---|---|---|
| ICP-MS | ng/L range | Environmental, Biological | High sensitivity, Isotopic analysis |
| ICP-AES/OES | µg/L range | Environmental, Biological | Robust, Less matrix interference than ICP-MS |
| LC-MS/MS | sub-µg/mL range (compound specific) | Biological | High specificity for complexed lutetium |
| Ion Chromatography (with PCR) | sub-µg/L (ppb) range | Aqueous samples | Good selectivity for lanthanides |
| Luminescence Spectroscopy | Variable (compound dependent) | Solutions | High sensitivity and selectivity |
| Electrochemical Sensors | ~10⁻⁷ M | Aqueous, Biological | Portability, Low cost |
Radiochemistry of Lutetium 177 Citrate Complexes
Radiosynthetic Pathways of Lutetium-177 Citrate (B86180)
The synthesis of Lutetium-177 citrate is primarily achieved through direct radiolabeling, where the radionuclide is complexed with a citrate ligand.
The formation of Lutetium-177 citrate is a straightforward aqueous reaction. It typically involves the incubation of a Lutetium-177 salt, most commonly [¹⁷⁷Lu]LuCl₃, with a solution containing citrate ions. This is usually prepared as a sodium citrate or citric acid buffer, which helps maintain an optimal pH for the complexation reaction. nih.gov The carboxylate groups of the citrate molecule effectively chelate the Lu³⁺ ion. While this complex is stable, its primary application is not as a standalone therapeutic agent but rather as an intermediate in purification processes or as a key component in the quality control of other ¹⁷⁷Lu-radiopharmaceuticals.
The essential precursors for the synthesis of Lutetium-177 citrate are the radionuclide itself and the citrate ligand.
Lutetium-177 Radionuclide : The chemical form used for radiolabeling is typically Lutetium-177 chloride ([¹⁷⁷Lu]LuCl₃) in a dilute hydrochloric acid solution. wikipedia.orgpolatom.pl The quality of the final radiopharmaceutical is highly dependent on the specific activity and purity of the initial ¹⁷⁷Lu. There are two main production routes for ¹⁷⁷Lu, each yielding a product with different characteristics. shinefusion.comresearchgate.net
Direct Route : This involves the neutron irradiation of enriched Lutetium-176 (¹⁷⁶Lu) via the ¹⁷⁶Lu(n,γ)¹⁷⁷Lu reaction. This method produces "carrier-added" (c.a.) ¹⁷⁷Lu, as it contains non-radioactive lutetium isotopes. The specific activity is generally lower than the indirect route. polatom.plshinefusion.com
Indirect Route : This pathway involves the neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb) to produce ¹⁷⁷Yb, which then decays to ¹⁷⁷Lu. shinefusion.com A subsequent chemical separation is required to isolate the ¹⁷⁷Lu from the ytterbium target. This method yields "no-carrier-added" (n.c.a.) ¹⁷⁷Lu, which has a much higher specific activity and radionuclidic purity. ntp.co.zatum.de N.c.a. ¹⁷⁷Lu is often preferred for labeling molecules where a high degree of labeling efficiency is required. ntp.co.za
| ¹⁷⁷Lu Production Route | Nuclear Reaction | Product Type | Typical Specific Activity | Key Features |
| Direct | ¹⁷⁶Lu(n,γ)¹⁷⁷Lu | Carrier-Added (c.a.) | >500 GBq/mg | Simpler processing; contains stable Lu carrier. polatom.pl |
| Indirect | ¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu | No-Carrier-Added (n.c.a.) | Close to theoretical maximum (~4100 GBq/mg) | Higher purity and specific activity; requires chemical separation from Yb target. shinefusion.comresearchgate.net |
Citrate Ligand : The source of the citrate is typically a buffered solution of citric acid or one of its salts, such as sodium citrate. These reagents are widely available in high purity, suitable for pharmaceutical preparations.
Chelating Agent Systems for Lutetium-177
To deliver ¹⁷⁷Lu to specific biological targets, it must be attached to a targeting molecule (e.g., a peptide or antibody) via a chelating agent. This ensures the radioactive metal remains stably bound and does not detach in vivo.
Bifunctional chelating agents are molecules with two distinct functional parts: one that strongly binds the radiometal ion (like Lu³⁺) and another that covalently attaches to a biomolecule. unife.it Due to its chemical properties, ¹⁷⁷Lu is effectively chelated by polyaminocarboxylate ligands. nih.gov
The most commonly used BFCAs for Lutetium-177 are macrocyclic chelators, which provide highly stable complexes. unirioja.es
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : DOTA is considered the gold standard for chelating ¹⁷⁷Lu. unirioja.esscielo.org.mx It forms an extremely stable, kinetically inert complex by encapsulating the Lu³⁺ ion within its rigid macrocyclic cage, coordinating through four nitrogen atoms and four carboxylate oxygen atoms. unife.it This high stability is crucial to prevent the release of free ¹⁷⁷Lu in the body. Many clinically approved and investigated ¹⁷⁷Lu-radiopharmaceuticals, such as [¹⁷⁷Lu]Lu-DOTATATE, utilize DOTA. nih.gov
DTPA (diethylenetriaminepentaacetic acid) : DTPA is an acyclic chelator that also forms stable complexes with Lu³⁺. mdpi.comnih.gov While complex formation with DTPA is generally faster and occurs at lower temperatures than with DOTA, the resulting complexes are often less kinetically inert, meaning the radionuclide may be more prone to dissociation. researchgate.net
| Chelating Agent | Type | Key Characteristics for ¹⁷⁷Lu Chelation |
| DOTA | Macrocyclic | Forms highly stable and kinetically inert complexes; considered the gold standard. unirioja.esnih.gov |
| DTPA | Acyclic | Forms stable complexes with faster kinetics than DOTA, but with lower in vivo stability. mdpi.comresearchgate.net |
| CHX-A"-DTPA | Acyclic | A derivative of DTPA with improved kinetic inertness compared to the parent molecule. nih.gov |
| NOTA | Macrocyclic | A smaller macrocycle that binds ¹⁷⁷Lu, but the resulting complex can be less stable due to an insufficient number of donor groups to fully saturate the coordination sphere. unirioja.es |
Lutetium is the last member of the lanthanide series and, in aqueous solutions, it exists exclusively and stably in the +3 oxidation state (Lu³⁺). unife.itwikipedia.org This chemical consistency is a significant advantage in radiochemistry, as it eliminates the need to control for reduction or oxidation reactions during the radiolabeling process, thereby simplifying synthesis and improving reliability. researchgate.net
The Lu³⁺ ion acts as a hard Lewis acid, showing a strong preference for coordination with hard Lewis bases, particularly oxygen-containing donor atoms like the carboxylate groups (-COO⁻) found in citrate, DOTA, and DTPA. nih.govunife.it This predictable coordination chemistry allows for the robust and high-yield formation of stable radiometal complexes essential for the development of effective radiopharmaceuticals. researchgate.net
Radiochemical Yield and Purity Determination
Ensuring high radiochemical yield and purity is critical for any radiopharmaceutical. For Lutetium-177 complexes, the primary radiochemical impurity is typically uncomplexed, or "free," ¹⁷⁷LuCl₃. researchgate.net Several chromatographic techniques are employed to quantify the purity of the final product.
The radiochemical yield refers to the percentage of the initial radionuclide that has been successfully incorporated into the desired complex. The radiochemical purity is the percentage of the total radioactivity in the final product that is in the correct chemical form. eur.nl
Standard methods for this determination include:
Instant Thin-Layer Chromatography (ITLC) : ITLC is a rapid and widely used method for quality control. eur.nl For ¹⁷⁷Lu-labeled compounds, a common mobile phase is a 0.1 M sodium citrate solution at approximately pH 5. nih.govnih.gov In this system, the ¹⁷⁷Lu-citrate complex is formed in situ with the free ¹⁷⁷Lu and, being polar, it moves with the solvent front. In contrast, larger, labeled biomolecules (like ¹⁷⁷Lu-DOTA-peptides) are typically retained at the origin (Rf = 0.0-0.1), allowing for clear separation and quantification of the free ¹⁷⁷Lu impurity (Rf = 0.9-1.0). nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC (RP-HPLC), is a more sophisticated method that provides higher resolution. mdpi.com It can separate the desired radiolabeled compound from free ¹⁷⁷Lu as well as other potential impurities, such as radiolytic degradation products, which may not be detectable by ITLC. eur.nlresearchgate.net This makes HPLC essential for the validation of radiolabeling procedures and for stability testing. researchgate.net
| QC Method | Stationary Phase | Typical Mobile Phase | Separation Principle |
| ITLC | Silica (B1680970) Gel (ITLC-SG) strips | 0.1 M Sodium Citrate, pH 5.0 | Free ¹⁷⁷Lu forms a citrate complex and moves with the solvent front, while the labeled product (e.g., ¹⁷⁷Lu-DOTA-peptide) remains at the origin. nih.govnih.gov |
| HPLC | C18 column | Acetonitrile/Water gradient with additives like TFA | Separates compounds based on polarity. Free ¹⁷⁷Lu has a very different retention time from the labeled complex and other impurities. nih.govmdpi.com |
In Vitro Stability of Lutetium-177 Citrate Radiocomplexes
The in vitro stability of a radiopharmaceutical is a critical quality attribute, ensuring that the radionuclide remains securely chelated to its targeting molecule until it reaches its intended biological target. Degradation of the complex can lead to the release of free ¹⁷⁷Lu, which can result in unintended radiation doses to non-target tissues. Stability is primarily challenged by radiolysis, a process where the radiation emitted by the radionuclide itself degrades the complex and other components in the formulation.
Studies on therapeutic ¹⁷⁷Lu-radiopharmaceuticals, such as those targeting the prostate-specific membrane antigen (PSMA), provide insight into the stability of these complexes in aqueous formulations. The stability of ¹⁷⁷Lu-PSMA-617 has been evaluated over 48 hours, demonstrating that a combination of factors, including the use of an ascorbate (B8700270) buffer and appropriate radioactive concentration, is crucial for maintaining stability. researchgate.net For example, ¹⁷⁷Lu-DOTA-Peptide 2, another therapeutic agent, showed more than 95% radiochemical purity in an ammonium (B1175870) acetate (B1210297) buffer solution for up to three days post-labeling. nih.gov Similarly, the stability of purified ¹⁷⁷Lu-PSMA-617 in a saline medium containing 3% to 5% ethanol (B145695) was confirmed over a period of 7 days when stored at 4°C. semanticscholar.org These findings underscore that ¹⁷⁷Lu complexes can be formulated to remain stable in aqueous solutions for extended periods, which is necessary for transport and clinical use. researchgate.net
Storage conditions play a paramount role in preserving the radiochemical stability of ¹⁷⁷Lu complexes, primarily by mitigating the effects of radiolysis. nih.govnih.govresearchgate.net Key factors influencing stability include temperature, the presence of radical scavengers, and the radioactive concentration. researchgate.net
Research has shown a pronounced degradation of ¹⁷⁷Lu complexes stored at room temperature compared to those stored under frozen conditions. In one study, the radiochemical purity of ¹⁷⁷Lu-PSMA-617 stored at room temperature dropped significantly over 48 hours, whereas the purity of frozen samples remained well above acceptance criteria. researchgate.net The addition of stabilizers, such as ascorbic acid, is a common strategy to limit degradation due to radiolysis. nih.govnih.govresearchgate.net Diluting the preparation to a lower radioactive concentration can also reduce the rate of radiolysis. researchgate.net
The combination of using an antioxidant buffer (e.g., sodium ascorbate), appropriate dilution after radiolabeling, and freezing for storage and transport has been shown to result in suitable stability for ¹⁷⁷Lu-PSMA-617 over a 48-hour period. researchgate.netaben.org.br
| Time After Preparation | RCP (%) at Room Temperature | RCP (%) at Freezing Conditions (-20 °C) |
|---|---|---|
| 0 hours | >98% | >98% |
| 24 hours | ~90% | >98% |
| 48 hours | ~85% | >98% |
Quality Control Methodologies for Radiocomplexes
Robust quality control (QC) methodologies are essential to verify the identity and radiochemical purity of ¹⁷⁷Lu radiopharmaceuticals before administration. The primary goal of these QC tests is to quantify the amount of desired radiolabeled complex versus impurities, particularly free ¹⁷⁷Lu. A combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) provides a reliable tool for the quality control of these complexes. nih.govnih.govresearchgate.net
Thin-Layer Chromatography (TLC) is a widely used method for determining radiochemical purity due to its speed and simplicity. For many ¹⁷⁷Lu-PSMA preparations, a standard method involves using silica gel plates as the stationary phase and a 0.1 M sodium citrate buffer at pH 5.0 as the mobile phase. researchgate.netnih.govaben.org.br In this system, the intact radiolabeled complex typically remains at the origin (retention factor, Rf = 0.0-0.2), while impurities such as free ¹⁷⁷Lu³⁺ form a citrate complex that is mobile and migrates with the solvent front (Rf = 0.9-1.0). nih.govnih.gov This clear separation allows for accurate quantification of the radiochemical purity. nih.govnih.gov
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a more sophisticated method that provides higher resolution and is capable of identifying various radiochemical impurities that may not be detected by TLC. researchgate.net While standard HPLC methods often use acetonitrile/water gradients with trifluoroacetic acid (TFA), limitations such as sample retention and peak tailing have been reported. nih.govnih.govresearchgate.net To overcome this, methods using a phosphate (B84403) buffer/acetonitrile gradient system have been developed, which reveal symmetrical peaks and allow for quantitative recovery from the column. nih.govnih.govresearchgate.net HPLC is essential for identifying products of radiolysis, which may have binding affinities different from the intact complex. researchgate.net
| Method | Stationary Phase | Mobile Phase | Analyte Behavior |
|---|---|---|---|
| Radio-TLC | Silica Gel 60 (iTLC-SG) | 0.1 M Sodium Citrate Buffer (pH 5.0) | Radiocomplex remains at origin (Rf ≈ 0.1); Free ¹⁷⁷Lu migrates with solvent front (Rf ≈ 0.9). nih.govaben.org.brd-nb.info |
| RP-HPLC | C18 Column | Gradient of Phosphate Buffer and Acetonitrile | Separates intact radiocomplex from free ¹⁷⁷Lu and other radiolabeled impurities with high resolution. nih.govnih.govresearchgate.net |
Advanced Separation Methodologies Utilizing Lutetium Citrate
Ion Exchange Chromatography Applications
Ion exchange chromatography is a powerful technique for the separation of chemically similar elements like the lanthanides. The use of citrate (B86180) as an eluent is a well-established method that leverages the subtle differences in the stability of the lanthanide-citrate complexes.
The separation of lanthanide elements by ion exchange chromatography is a difficult task due to their similar ionic radii and charge. slideshare.net However, by using a complexing agent like citrate in the mobile phase, the separation becomes feasible. slideshare.netiaea.org In this process, a mixture of trivalent lanthanide ions is loaded onto a cation exchange resin column. vpscience.org Subsequently, an eluent containing citrate ions, often in a buffered solution such as ammonium (B1175870) citrate, is passed through the column. iaea.orgslideshare.net
The citrate ions form complexes with the lanthanide ions in the aqueous phase. prgc.ac.in The separation is achieved because the stability of these lanthanide-citrate complexes varies across the series. nih.gov Research has shown that the use of a citrate solution can lead to the successful separation of adjacent lanthanides, such as lutetium and ytterbium. researchgate.net For instance, studies have demonstrated that a near-complete separation of lutetium and ytterbium can be achieved using Dowex 50WX8 resin with citric acid as the eluent, with the optimal separation occurring at a pH of 4.5. researchgate.net
The mechanism of separation in ion exchange chromatography with a citrate eluent is based on the equilibrium between the lanthanide ions bound to the stationary resin phase and the lanthanide-citrate complexes in the mobile aqueous phase. iaea.org All lanthanides are trivalent cations in aqueous solution, which leads to their strong interaction with the cation exchange resin. lcms.cz
The key to their separation lies in the varying stability of the complexes they form with citrate. nih.gov Due to the lanthanide contraction, the ionic radius decreases across the lanthanide series from lanthanum to lutetium. prgc.ac.in This decrease in ionic radius leads to an increase in the charge density of the cation. Consequently, the smaller, heavier lanthanide ions like lutetium form more stable complexes with chelating agents like citrate compared to the larger, lighter lanthanides. slideshare.netprgc.ac.in
As the citrate eluent passes through the column, the lanthanide that forms the most stable complex will spend a greater proportion of its time in the mobile phase and will therefore be eluted first. lcms.cz Since lutetium forms a more stable citrate complex than other lanthanides, it is eluted from the column earlier. prgc.ac.in This differential elution allows for the effective separation of individual lanthanides from a mixture.
Table 1: Stability Constants of Selected Lanthanide-Citrate Complexes This table presents representative stability constants (log K) for 1:1 lanthanide-citrate complexes. The increasing value of the stability constant with decreasing ionic radius illustrates the principle behind the chromatographic separation.
| Lanthanide Ion | Ionic Radius (pm) | log K of Citrate Complex |
|---|---|---|
| La³⁺ | 116 | ~6.0 |
| Nd³⁺ | 111 | ~6.3 |
| Eu³⁺ | 107 | ~6.4 |
| Er³⁺ | 100 | 6.48 journalssystem.com |
| Yb³⁺ | 99 | ~7.0 |
| Lu³⁺ | 98 | 7.52 journalssystem.com |
Solvent Extraction Processes
Solvent extraction is another widely used technique for the separation of f-block elements, where lutetium citrate can play a crucial role, particularly in processes designed to separate actinides from lanthanides.
The Trivalent Actinide Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Complexes (TALSPEAK) process is a key method for separating trivalent actinides from lanthanides, a critical step in the partitioning and transmutation of nuclear waste. iaea.orgtandfonline.comtandfonline.com The process relies on the preferential complexation of actinides in an aqueous phase by a complexing agent, while the lanthanides are more strongly extracted into an organic phase containing an organophosphorus extractant. iaea.org
Traditionally, the TALSPEAK process has utilized carboxylic acids like lactic or glycolic acid in the aqueous phase. tandfonline.comtandfonline.com However, research has demonstrated significant advantages to using a citrate-based system. tandfonline.comtandfonline.com Replacing lactic or glycolic acid with citric acid has been shown to mitigate issues caused by impurity ions like zirconium and to allow for a wider tolerance of pH and reagent concentrations while maintaining effective lanthanide extraction. tandfonline.comtandfonline.com In a citrate-based TALSPEAK system, the aqueous phase typically contains a citrate buffer and an aminopolycarboxylic acid, which preferentially complexes the trivalent actinides. iaea.orgscispace.com
In modern solvent extraction processes like the Actinide Lanthanide Separation (ALSEP) process, which is an evolution of the TALSPEAK concept, the formation of ternary complexes in the aqueous phase has been identified as a key factor influencing separation efficiency. acs.orgosti.gov These systems often use an aminopolycarboxylate like N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) to selectively complex the actinides. scispace.comacs.org
Table 2: Components of a Citrate-Based TALSPEAK System This table outlines the typical components and their roles in a TALSPEAK process utilizing a citrate-based aqueous phase.
| Phase | Component | Function |
|---|---|---|
| Aqueous Phase | Citric Acid | Buffering agent and complexant tandfonline.comscispace.com |
| Aminopolycarboxylic Acid (e.g., HEDTA) | Preferentially complexes trivalent actinides scispace.comacs.org | |
| Trivalent Actinides (e.g., Am³⁺, Cm³⁺) | To be retained in the aqueous phase iaea.org | |
| Trivalent Lanthanides (e.g., Lu³⁺) | To be extracted into the organic phase iaea.org | |
| Organic Phase | Organophosphorus Extractant (e.g., HDEHP) | Extracts lanthanides from the aqueous phase inl.gov |
| Diluent (e.g., n-dodecane) | Organic solvent for the extractant scispace.com |
Extraction Chromatography in Lutetium Separation
Extraction chromatography combines the selectivity of solvent extraction with the operational simplicity of column chromatography. nih.gov This technique involves impregnating an inert solid support with a liquid extractant, creating a stationary phase that can selectively retain specific metal ions from a mobile aqueous phase. nih.gov
In the context of lutetium separation, particularly for the production of no-carrier-added (NCA) ¹⁷⁷Lu from an irradiated ytterbium target, extraction chromatography is a highly effective method. google.com The separation of lutetium from the much larger quantity of ytterbium is challenging due to their chemical similarity. nih.govresearchgate.net Extraction chromatography resins, such as those containing di(2-ethylhexyl)phosphoric acid (HDEHP), are used to achieve this separation. nih.gov
While the primary separating agent is the organophosphorus extractant, the principles of complexation with agents like citrate in the aqueous phase can be applied to enhance the separation. The mobile phase composition, including the presence of complexing agents and pH, can be adjusted to optimize the differential retention of lutetium and ytterbium on the column, leading to a clean separation and high-purity ¹⁷⁷Lu. google.com
Lutetium Citrate As Precursor Material in Advanced Synthesis
Synthesis of Metal Oxides and Mixed Metal Oxides
Lutetium citrate (B86180) plays a crucial role as a precursor in the synthesis of both simple lutetium oxides (Lu₂O₃) and more complex mixed metal oxides. The citrate-based routes offer significant advantages over traditional solid-state reactions, primarily due to the atomic-level mixing of the metal cations in the precursor solution, which leads to lower crystallization temperatures and more homogeneous final products.
Application in Sol-Gel and Polymeric Precursor Methods
The sol-gel and polymeric precursor methods are widely utilized techniques for the synthesis of advanced ceramics and metal oxides, and lutetium citrate is a key ingredient in these processes. In a typical sol-gel process, metal salts, including this compound or a precursor that forms it in situ (like lutetium nitrate (B79036) and citric acid), are dissolved in a suitable solvent. The solution then undergoes hydrolysis and condensation reactions to form a "sol," which is a colloidal suspension of solid particles in a liquid. With further processing, the sol evolves into a "gel," a three-dimensional network of the metal-citrate complex. This gel can then be dried and calcined at high temperatures to burn off the organic components, leaving behind the desired metal oxide.
A notable example of this application is the synthesis of lutetium aluminum garnet (Lu₃Al₅O₁₂, LuAG), a material of significant interest for use in scintillators and solid-state lasers. In a nitrate-citrate sol-gel combustion process, lutetium oxide and aluminum nitrate are used as the starting materials with citric acid as the chelating agent. researchgate.net The resulting amorphous precursor can be converted directly to pure LuAG at a calcination temperature of 900 °C. researchgate.net This method allows for the production of nano-sized LuAG powders with an average particle size of 20–30 nm. researchgate.net
The Pechini method, a modification of the polymeric precursor method, also utilizes this compound. This technique involves the formation of a polyester (B1180765) resin by reacting citric acid with a polyhydroxy alcohol, such as ethylene (B1197577) glycol. The metal cations are chelated by the citric acid and become entrapped within the polymer matrix. Upon heating, the resin is pyrolyzed, yielding the desired metal oxide. This method has been successfully employed to synthesize europium-doped lutetium pyrosilicate (Lu₂Si₂O₇:Eu) phosphor powders. researchgate.net
| Precursor Method | Target Material | Starting Materials | Calcination Temperature (°C) | Resulting Particle Size |
| Sol-Gel Combustion | Lutetium Aluminum Garnet (LuAG) | Lutetium Oxide, Aluminum Nitrate, Citric Acid | 900 | 20-30 nm |
| Pechini (Polymeric Precursor) | Europium-doped Lutetium Pyrosilicate (Lu₂Si₂O₇:Eu) | Not specified in detail | ~1150 (crystallization start) | Increases with temperature |
Fabrication of Luminescent Materials
Lutetium-based materials are of great interest in the field of luminescence due to their unique electronic properties, which make them excellent hosts for various activator ions. This compound serves as a valuable precursor in the synthesis of these luminescent materials, including phosphors and scintillators, enabling the production of materials with tailored optical properties.
The use of citrate-based synthesis methods allows for the uniform incorporation of dopant ions into the lutetium host lattice, which is critical for achieving high luminescence efficiency. The sol-gel and combustion synthesis techniques, starting with this compound or its in-situ formation, facilitate the creation of homogeneous powders with controlled particle size, which in turn influences the luminescent properties of the final material.
For instance, the synthesis of cerium-doped lutetium aluminum garnet (LuAG:Ce), a prominent scintillator material, can be achieved through a sol-gel combustion process. The emission spectra of Ce³⁺ doped LuAG phosphors display a characteristic broad green-yellow band. researchgate.net Research has shown that the luminescent properties can be optimized by adjusting the synthesis parameters, such as the fuel-to-metal ion molar ratio and the concentration of the dopant. researchgate.net
Production of Catalysts and Magnetic Materials
While the application of this compound in the production of catalysts and magnetic materials is a more specialized area of research, the underlying principles of citrate-based synthesis methods suggest its potential in these fields. The ability to produce high-surface-area metal oxides with well-dispersed active sites is a key requirement for catalytic applications. Citrate-based methods, such as the sol-gel and combustion techniques, are well-suited for this purpose. New methods for synthesizing lanthanide compounds with aliphatic hydroxy carboxylic acids, including citrates, are being explored for their potential use in creating materials for catalysts and magnetic materials. journalssystem.com
Similarly, for the fabrication of magnetic materials, the precise control over composition and microstructure afforded by the use of this compound as a precursor can be advantageous. The synthesis of mixed-metal oxides with specific magnetic properties often requires a homogeneous distribution of different metal ions, which is a hallmark of the citrate gel process. For example, the nitrate-citrate route, a variation of the sol-gel method, has been used to prepare doped manganites, which are known for their complex magnetic properties. researchgate.net
Formation of Nanomaterials
The synthesis of materials at the nanoscale has revolutionized many areas of science and technology, and this compound has proven to be an excellent precursor for the formation of a variety of lutetium-based nanomaterials. The citrate-based synthesis routes provide a high degree of control over the nucleation and growth processes, enabling the production of nanoparticles with well-defined sizes and morphologies.
As mentioned previously, the sol-gel combustion synthesis of lutetium aluminum garnet (LuAG) using a nitrate-citrate route yields nano-sized powders with an average particle size in the range of 20–30 nm. researchgate.net Similarly, the Pechini method has been used to prepare nanocrystalline Pr³⁺-doped LuAG, with the grain size being controllable by the annealing temperature. researchgate.net
Furthermore, studies on the synthesis of this compound itself have shown that the crystallite sizes of the resulting compound can be in the nanometer range. For example, this compound samples have been synthesized with crystallite sizes determined to be around 68.1 ± 4.2 nm. journalssystem.com These this compound nanoparticles can then serve as building blocks for the subsequent synthesis of other lutetium-based nanomaterials. The particle size of the final material is a critical parameter that influences its properties, and the use of this compound as a precursor offers a reliable means of controlling this aspect.
| Target Nanomaterial | Synthesis Method | Precursors | Key Findings |
| Lutetium Aluminum Garnet (LuAG) Nanopowder | Sol-Gel Combustion | Lutetium Oxide, Aluminum Nitrate, Citric Acid | Average particle size of 20-30 nm. researchgate.net |
| Pr³⁺-doped Lutetium Aluminum Garnet (LuAG:Pr³⁺) Nanocrystals | Pechini Method | Not specified in detail | Particle size increases with annealing temperature. researchgate.net |
| This compound Nanocrystals | Hydrothermal Transformation | Lutetium Hydroxide (B78521), Citric Acid | Crystallite size of approximately 68.1 nm. journalssystem.com |
Computational and Theoretical Investigations of Lutetium Citrate
Quantum Chemical Calculations of Lutetium-Citrate Interactions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and bonding characteristics of lutetium-citrate complexes. escholarship.orgrsc.org These methods allow for the precise calculation of molecular geometries, interaction energies, and vibrational frequencies, which are essential for understanding the stability and reactivity of the complex.
DFT studies on lanthanide-citrate systems, while not always extending to lutetium, have established a robust framework for these investigations. arxiv.orgresearchgate.net For a lutetium-citrate complex, calculations would typically involve optimizing the geometry of the complex to find the most stable arrangement of the citrate (B86180) ligand around the Lu³⁺ ion. This involves determining bond lengths, bond angles, and torsional angles. The interaction between the lutetium ion and the carboxyl and hydroxyl groups of the citrate molecule is of primary interest. As the number of unpaired 4f electrons is zero for Lu³⁺, the bonding is primarily electrostatic, influenced by the significant charge of the cation and the polarizability of the ligand. However, the choice of appropriate basis sets and effective core potentials (ECPs) is critical to accurately represent the relativistic effects and the core-like nature of the 4f orbitals in lutetium. arxiv.orgrsc.org
A common approach involves modeling the complex in a simplified environment, such as in the gas phase or with a limited number of explicit solvent molecules, to make the calculations computationally tractable. researchgate.net The results of such calculations can provide valuable data, as illustrated in the hypothetical table below, which represents typical outputs from DFT calculations on a lanthanide-citrate complex.
| Calculated Parameter | Description | Hypothetical Value for [Lu(Citrate)(H₂O)ₓ] |
| Lu-O (carboxyl) bond length | The average distance between the lutetium ion and the oxygen atoms of the citrate's carboxyl groups. | 2.35 Å |
| Lu-O (hydroxyl) bond length | The distance between the lutetium ion and the oxygen atom of the citrate's hydroxyl group. | 2.45 Å |
| Lu-O (water) bond length | The average distance between the lutetium ion and the oxygen atoms of coordinating water molecules. | 2.40 Å |
| Coordination Number (CN) | The total number of atoms directly bonded to the central lutetium ion. | 8 or 9 |
| Binding Energy | The energy released upon the formation of the complex from the lutetium ion and the citrate ligand. | -850 kJ/mol |
Note: The values in this table are illustrative and based on general trends for heavy lanthanides. Actual values would require specific DFT calculations for lutetium citrate.
The "lanthanide contraction," the steady decrease in ionic radii across the lanthanide series, would predict shorter Lu-O bond lengths compared to lighter lanthanides. researchgate.netdacollege.org DFT calculations can precisely quantify this effect for the lutetium-citrate complex.
Molecular Modeling of Coordination Environments
Molecular modeling techniques, including classical Molecular Dynamics (MD) and ab initio Molecular Dynamics (AIMD), are employed to explore the dynamic coordination environment of this compound in solution. nih.govclemson.edu These methods simulate the movement of atoms over time, providing a detailed picture of the complex's structure, flexibility, and interactions with surrounding solvent molecules.
Resolving the solution structure of lanthanide-ligand complexes is a non-trivial task due to their highly dynamic nature. rsc.org AIMD simulations, which combine DFT with molecular dynamics, are particularly powerful as they can model the formation and breaking of chemical bonds, changes in protonation states, and rearrangements of the solvent, all within a quantum mechanical framework. rsc.orgacs.org
For this compound, molecular modeling would focus on several key aspects:
Coordination Number and Geometry: Determining the preferred coordination number of the Lu³⁺ ion, which for heavy lanthanides is often eight, but can vary. acs.orgacs.org The simulations would also reveal the coordination geometry, such as a square antiprism or a bicapped trigonal prism.
Hydration Shell: Characterizing the structure and dynamics of water molecules in the first and second coordination spheres around the complex.
Ligand Conformation: Observing the flexibility of the citrate ligand and its different modes of binding to the lutetium ion.
Semi-empirical models, such as the Sparkle Model, have also been developed to predict the geometries of lanthanide complexes with considerable accuracy and at a much lower computational cost than ab initio methods, making them suitable for high-throughput screening of potential ligands. sparkle.pro.bracs.org The table below shows the kind of data that can be extracted from molecular dynamics simulations.
| Simulation Parameter | Description | Hypothetical Finding for this compound |
| Average Coordination Number | The time-averaged number of atoms coordinated to the Lu³⁺ ion in aqueous solution. | 8.2 |
| Radial Distribution Function g(r) | Describes the probability of finding a solvent (water) oxygen atom at a certain distance from the Lu³⁺ ion. | First peak at ~2.4 Å, second peak at ~4.5 Å |
| Water Residence Time | The average time a water molecule spends in the first hydration shell of the lutetium ion. | Nanoseconds (ns) range |
| Coordination Geometry | The predominant arrangement of coordinating atoms around the Lu³⁺ ion. | Distorted square antiprism |
Note: This table presents hypothetical data based on typical results from molecular dynamics simulations of heavy lanthanide complexes.
Simulation of Solution Chemistry and Speciation
The simulation of solution chemistry and speciation is crucial for understanding which lutetium-citrate species will be present under different conditions, such as varying pH and concentration. This is often achieved by developing thermodynamic models that incorporate stability constants for all possible complexes that can form in solution. olisystems.comresearchgate.net
These models can predict the distribution of species, such as [Lu(Cit)]⁰, [Lu(HCit)]⁺, [Lu(Cit)₂]³⁻, and various hydroxylated or protonated forms. olisystems.com The OLI MSE model, for example, has been successfully used to model the behavior of rare earth elements with citrate, covering the entire lanthanide series except for promethium. olisystems.com Such models are refined by fitting them to experimental data from techniques like potentiometry and spectroscopy. olisystems.commdpi.com
The speciation of lutetium in the presence of citrate is highly pH-dependent. At low pH, protonated citrate species and the free Lu³⁺ ion may be prevalent. As the pH increases, deprotonated citrate will form progressively more stable complexes with lutetium. At neutral to alkaline pH, the formation of dicitrate complexes or hydroxy-citrate complexes can occur. olisystems.com A speciation diagram, which plots the percentage of each species as a function of pH, is a common output of these simulations.
The table below illustrates the kind of output generated by speciation modeling software like HySS or OLI Studio. olisystems.commdpi.com
| pH | Dominant Lutetium Species | Percentage of Total Lutetium |
| 2 | Lu³⁺ (aq) | > 90% |
| 4 | [Lu(Cit)]⁰ | ~ 70% |
| 6 | [Lu(Cit)]⁰ | ~ 50% |
| 8 | [Lu(Cit)₂]³⁻ | ~ 80% |
| 10 | [Lu(OH)(Cit)]⁻ | > 60% |
Note: The species and percentages in this table are illustrative and based on the described behavior of neodymium citrate, adjusted for the general trends of heavier lanthanides. olisystems.com The actual distribution for this compound would depend on its specific stability constants.
Q & A
Q. What are the standard protocols for synthesizing lutetium citrate, and how can purity be verified?
this compound is synthesized via hydrothermal treatment of freshly precipitated lutetium hydroxide in citric acid at temperatures exceeding 100°C for 3 days . Post-synthesis, purity and composition are confirmed through elemental analysis (C and H content) using CHN analyzers, crystallographic structure determination via PXRD (monoclinic system), and FTIR spectroscopy to identify carboxyl/hydroxyl group interactions with Lu³⁺ . Particle size distribution is assessed via static light scattering (e.g., Mastersizer 2000) .
Q. How does the toxicity profile of this compound compare to other lutetium compounds (e.g., chloride)?
this compound exhibits lower toxicity than lutetium chloride. In vivo studies show chloride forms cause transient spikes in blood pressure (150% baseline) and severe coagulation abnormalities (prothrombin time >100 seconds), while citrate forms remain within control ranges . Histopathology reveals chloride-induced lung hyperemia, absent in citrate-treated subjects. Researchers should prioritize citrate for in vivo applications to minimize hemodynamic and clotting risks .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Key methods include:
- PXRD : Confirms monoclinic crystal structure and crystallite size (~68.1 nm for citrate) .
- FTIR : Identifies citrate-Lu³⁺ coordination via shifts in carboxyl (1700–1600 cm⁻¹) and hydroxyl (3450 cm⁻¹) bands .
- CHN analysis : Validates stoichiometry (C and H content) .
- ICP-MS/OSA : Quantifies lutetium distribution in biological matrices (e.g., liver, bone) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in solubility data for this compound across experimental conditions?
Solubility discrepancies arise from pH dependency and incomplete thermodynamic data. For example, amorphous lutetium hydroxide shows higher solubility than citrate below pH 8.4, but citrate solubility in acidic environments is inferred to be lower . To resolve contradictions, construct phase diagrams using equilibrium constants (e.g., log K for Lu(OH)₃ = 23.2) and validate via spectrophotometric titration under controlled pH (6.2–7.6) .
Q. What parameters optimize the hydrothermal synthesis of this compound to enhance crystallinity and yield?
Key factors include:
- Temperature : 120–140°C maximizes citrate crystallinity (crystallite size ~68 nm) .
- Reaction time : ≥72 hours ensures complete hydroxide-to-citrate conversion .
- Citric acid molarity : Excess citric acid (1.5–2.0 M) prevents hydroxide re-precipitation . Methodological validation requires parallel XRD and FTIR analyses to confirm phase purity .
Q. How does this compound’s in vivo behavior inform its potential in radiopharmaceutical applications?
In rats, intravenous this compound primarily accumulates in the liver (63–67% of dose) and bone (10–15%), with minimal renal clearance . For radiopharmaceutical use (e.g., ¹⁷⁷Lu-based therapies), conjugate citrate with targeting vectors (e.g., DOTATATE) to improve tumor specificity. Biodistribution studies should employ SPECT/CT imaging and gamma counting to quantify target-to-background ratios .
Q. What methodological approaches address conflicting data on this compound’s coagulation effects in preclinical models?
While chloride forms disrupt clotting (prothrombin time >100 seconds), citrate’s anticoagulant properties remain debated . To clarify, design dose-response studies in rodent models with:
- Coagulation panels : Measure PT, aPTT, and fibrinogen at 0, 60, and 120 minutes post-administration.
- Histopathology : Assess clot formation at incision sites . Use citrate doses ≤20 mg Lu/kg to avoid confounding mortality .
Q. How can this compound be tailored for use in radiosynovectomy, and what benchmarks compare it to existing agents (e.g., ⁹⁰Y-citrate)?
this compound radiocolloids (e.g., ¹⁷⁷Lu-citrate) require particle size optimization (<5 µm) for intra-articular retention . Compare efficacy to ⁹⁰Y-citrate via:
- Dosimetry : Monte Carlo simulations to assess beta-emission penetration depth.
- Clinical endpoints : Swelling reduction and synovial fluid leukocyte counts in RA models .
Methodological Design Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent biodistribution?
Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in organ uptake. Pair with ANOVA for dose-group comparisons (e.g., 10 vs. 20 mg Lu/kg) . Report significance thresholds (p<0.05) and confidence intervals for hepatic/bone deposition .
Q. How should researchers design robustness tests for this compound’s stability under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to monitor citrate degradation. Validate via PXRD to detect crystallinity loss . Include control batches stored at -20°C for baseline comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
